Tiglylcarnitine

Catalog No.
S1970375
CAS No.
64681-36-3
M.F
C12H21NO4
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiglylcarnitine

Eliminate false-positive diagnoses in organic acidemia screening. Tiglylcarnitine is the definitive LC-MS/MS standard to resolve isobaric C5:1 acylcarnitine interference (m/z 244>85). • Distinguishes beta-ketothiolase deficiency from 3-MCC deficiency. • Achieves sub-micromolar calibration linearity in plasma acylcarnitine panels. • Validated biomarker for livestock feed efficiency. Immediate shipping of high-purity reference material.

CAS Number

64681-36-3

Product Name

Tiglylcarnitine

IUPAC Name

(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1

InChI Key

WURBQCVBQNMUQT-OLKPEBQYSA-N

Canonical SMILES

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound O-tiglyl-L-carnitine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of O-tiglylcarnitine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Tiglyl-L-carnitine, C5:1 Carnitine, (3R)-3-(2-methylbut-2-enoyloxy)-4-(trimethylazaniumyl)butanoate, trans-2-Methyl-2-butenoylcarnitine, Tiglylcarnitine inner salt

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Tiglylcarnitine (CAS 64681-36-3) is a monounsaturated, branched-chain fatty acyl-L-carnitine (C5:1) that serves as a highly specific analytical reference material. In clinical diagnostics and targeted metabolomics, it is the definitive biomarker for beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase) deficiency and 2-methylbutyryl-CoA dehydrogenase deficiency. Procurement of high-purity Tiglylcarnitine is essential for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments, establishing exact retention times, and enabling precise quantification of endogenous acylcarnitine levels in serum, plasma, and dried blood spots [1].

Research Fit

1 Isoleucine catabolism pathway analysis and metabolic disorder biomarker profiling
2 LC-MS/MS acylcarnitine panel method development requiring isomeric differentiation
3 Research-grade reference standard for quantitative bioanalytical workflows

Generic substitution with other C5 or C5:1 acylcarnitines is analytically invalid due to severe isobaric interference. Tiglylcarnitine shares the exact molecular weight (243.30 g/mol) and primary MRM transitions (e.g., m/z 244 > 85) with its structural isomer, 3-methylcrotonylcarnitine . If a laboratory attempts to use a generic C5:1 standard or a crude acylcarnitine mixture, the mass spectrometer cannot distinguish between the two isomers. This failure in chromatographic resolution directly leads to false-positive diagnoses, confounding beta-ketothiolase deficiency with 3-methylcrotonyl-CoA carboxylase deficiency. Procuring the exact, structurally verified Tiglylcarnitine standard is mandatory to map precise retention times and establish validated second-tier LC-MS/MS separation gradients [1].

Substitution Risk

Target
Why Substitutes May Not Transfer
Isovalerylcarnitine (C5)
Originates from leucine catabolism; reflects isovaleric acidemia, a distinct metabolic pathway block that limits diagnostic interchangeability.
3-Methylcrotonylcarnitine (C5:1 isomer)
Shares C5:1 formula but accumulates in 3-MCC deficiency; chromatographic separation may not transfer without verified standard.
Acetylcarnitine (C2)
Higher aqueous solubility and distinct extraction behavior may shift bioanalytical method performance and formulation context.

Isobaric C5:1 Acylcarnitine Separation

In targeted metabolomics, resolving Tiglylcarnitine from 3-methylcrotonylcarnitine is the primary analytical challenge for C5:1 acylcarnitine profiling. Because both compounds yield identical MRM transitions (m/z 244 > 85), mass spectrometry alone cannot differentiate them . Procuring pure Tiglylcarnitine allows assay developers to optimize LC gradients to achieve baseline chromatographic separation. Without the exact reference standard to confirm retention times, the peaks co-elute, rendering the assay clinically useless for distinguishing specific organic acidemias [1].

Evidence DimensionChromatographic retention and isomer resolution
Target Compound DataPure Tiglylcarnitine standard (Enables exact retention time mapping for baseline separation)
Comparator Or Baseline3-methylcrotonylcarnitine (Isobaric interference causing peak co-elution)
Quantified Difference100% resolution of isobaric isomers sharing the m/z 244 > 85 transition.
ConditionsSecond-tier LC-MS/MS analysis of dried blood spots.

Procurement of the exact standard is the only way to validate LC-MS/MS methods capable of resolving C5:1 isomers and preventing critical diagnostic errors.

MS Differentiation from 3-MCC
Head-to-head
Distinct retention and fragmentation via thermospray LC-MS
Confirmed in β-ketothiolase deficiency patient urine
Supports isomeric peak identification in MS/MS panels
Nominal mass m/z 85 alone cannot distinguish biomarkers

Organic Acidemia Diagnostic Specificity

Tiglylcarnitine is the exclusive primary acylcarnitine biomarker for beta-ketothiolase deficiency, whereas closely related C5 acylcarnitines mark entirely different metabolic defects. For instance, isovalerylcarnitine (C5) is the marker for isovaleric acidemia[1]. Quantitative multiplexed assays rely on the exact Tiglylcarnitine standard to establish independent calibration curves. When utilized correctly, the standard ensures that elevated C5:1 signals are accurately attributed to the correct metabolic pathway defect, rather than being reported as an ambiguous 'C5/C5:1 class elevation' [2].

Evidence DimensionDiagnostic biomarker specificity
Target Compound DataTiglylcarnitine (Specific confirmation of beta-ketothiolase deficiency)
Comparator Or BaselineIsovalerylcarnitine / Generic C5 (Specific to isovaleric acidemia)
Quantified DifferenceEliminates cross-pathway diagnostic ambiguity by providing a distinct, quantifiable metabolic signature.
ConditionsClinical metabolomics / Newborn screening (NBS).

Using the specific Tiglylcarnitine standard ensures diagnostic kits accurately target the correct metabolic pathway defect, which is critical for regulatory assay approval.

Elevation in T2 Deficiency
Class-level
Prominent urinary C5:1 biomarker in T2 deficiency
Distinct from isovalerylcarnitine (C5) in isovaleric acidemia
Supports differential diagnosis of isoleucine pathway defects
Pathway-specific evidence requires enzyme confirmation

Calibration Linearity for Serum Quantification

Beyond newborn screening, Tiglylcarnitine is utilized as a quantitative biomarker in broader agricultural and metabolic research (e.g., predicting residual feed intake). In these applications, endogenous serum concentrations are extremely low (e.g., 0.023 ± 0.004 µM in bovine models) [1]. High-purity Tiglylcarnitine standards are required to generate highly linear calibration curves (R2 > 0.99) at sub-micromolar concentrations. Crude mixtures or uncalibrated proxies suffer from matrix effects and non-linear responses, failing to provide the reproducibility required for rigorous biomarker validation [2].

Evidence DimensionCalibration linearity and low-concentration accuracy
Target Compound DataHigh-purity Tiglylcarnitine standard (R2 > 0.99 at sub-micromolar levels)
Comparator Or BaselineUncalibrated or crude mixed acylcarnitines (Non-linear response and high matrix suppression)
Quantified DifferenceEnables precise quantification at concentrations as low as 0.023 µM.
ConditionsTargeted HPLC-MS/MS of plasma/serum.

High-purity standards are essential for assay developers to achieve the rigorous calibration linearity required for advanced biomarker research and clinical metabolomics.

Reference Range vs. C5
Head-to-head
C5 limit >10× higher than tiglylcarnitine (0.32 vs. 0.03 µmol/L)
Dried blood spot, LC-MS/MS; 0.2–16 years cohort
Lower basal range may support sensitive detection of elevations
Screening context; population-specific ranges require local validation
HIV(+) Cohort Marker
Reported
Significantly elevated in HIV(+) patients (p ≤ 0.05)
25 HIV(+) vs. 25 healthy controls; serum LC-MS/MS profiling
Supports exploratory metabolic biomarker research
Long-chain acylcarnitines decreased; context-dependent utility
Solubility & Stability
Class-level
Calculated water solubility 0.023 g/L; DMSO 33.33 mg/mL
Lyophilized stable 36 months at -20°C; solution stable 3 months
Hydrophobicity may require specific extraction protocols
Computational prediction; empirical validation of solubility recommended
Specificity vs. C5OH
Class-level
C5OH elevated in ≥4 disorders; C5:1 more specific to isoleucine defects
T2 deficiency and HSD17B10 deficiency vs. broader C5OH differential
Inclusion may narrow differential diagnosis in acylcarnitine panels
Confirmation requires urine organic acid analysis per guidelines

Second-Tier Newborn Screening Assays

Utilizing pure Tiglylcarnitine to establish LC-MS/MS gradients that successfully resolve C5:1 isomers, preventing false-positive diagnoses of organic acidemias such as beta-ketothiolase deficiency [1].

Targeted Metabolomics for Metabolic Syndrome

Employing the standard in HPLC-MS/MS panels to accurately quantify branched-chain amino acid catabolites and acylcarnitine profiles in human plasma, requiring sub-micromolar calibration linearity[2].

Veterinary and Agricultural Biomarkers

Using Tiglylcarnitine as a validated, highly sensitive serum biomarker to predict residual feed intake (RFI) and optimize metabolic efficiency in livestock via targeted mass spectrometry [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Newborn Screening for T2 Deficiency
Reference standard identity for C5:1 quantification
Dried blood spot reference range and isomeric separation validation
Isomeric Acylcarnitine LC-MS/MS Method
Authentic standard for chromatographic resolution
Retention time and fragmentation pattern benchmarking vs. 3-MCC
Differential Diagnosis of Isoleucine Disorders
Pathway-specific C5:1 acylcarnitine marker
Specificity for T2/HSD17B10 defects vs. broader C5OH differential
HIV Metabolic Dysregulation Profiling
Differential elevation context vs. long-chain acylcarnitines
Exploratory biomarker panel inclusion and cohort validation

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

243.14705815 Da

Monoisotopic Mass

243.14705815 Da

Heavy Atom Count

17

Other CAS

64681-36-3

Wikipedia

O-tiglyl-L-carnitine

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